2-Methoxydecanoic acid
Description
Contextualization within Modified Fatty Acid Research
The field of modified fatty acid research involves the chemical alteration of natural fatty acids to enhance their therapeutic properties or to study their roles in biological processes. These modifications can include the introduction of various functional groups, such as hydroxyl, bromo, or methoxy (B1213986) groups, at different positions along the carbon chain. nih.gov Such alterations can lead to compounds with increased metabolic stability and more specific biological activities compared to their natural counterparts. nih.gov
2-Methoxydecanoic acid is a prime example of such a modification. It belongs to a group of α-methoxylated fatty acids that have been a subject of interest, primarily due to their discovery in marine organisms, particularly sponges. nih.govresearchgate.net The presence of a methoxy group at the α-carbon is an unusual structural feature in the realm of lipids. nih.gov Research in this area often involves the synthesis of these modified fatty acids to obtain sufficient quantities for biological evaluation, as their natural abundance can be low. researchgate.netconicet.gov.ar The study of this compound and its analogs helps to elucidate the structure-activity relationships of fatty acids, contributing to the broader understanding of how specific chemical modifications influence biological function. nih.gov
Significance of Alpha-Methoxylated Fatty Acids in Biological Systems
The introduction of a methoxy group at the alpha-position of a fatty acid has been shown to impart significant biological activities. nih.gov This class of compounds, including this compound, has demonstrated a range of effects, such as antibacterial, antifungal, antiviral, and antitumor properties. nih.gov The α-methoxy functionality is believed to alter the biophysical properties of the fatty acid, which may increase its toxicity towards pathogenic cells. researchgate.net
For instance, several α-methoxylated fatty acids have been found to be active against Gram-positive bacteria. imrpress.com Research suggests that this modification can enhance the bactericidal activity of the fatty acid. imrpress.com Furthermore, studies have explored the antifungal potential of these compounds. nih.govresearchgate.net The mechanism of action is thought to be related to the disruption of the cell membrane or the inhibition of specific cellular enzymes. researchgate.net The renewed interest in α-methoxylated fatty acids also stems from evidence suggesting that the α-methoxylation can increase the anticancer properties of fatty acids, possibly by affecting the compound's critical micelle concentration (CMC).
Overview of Current Research Trends on this compound
Current research on this compound has been notably focused on its antimicrobial properties, particularly its activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.netresearchgate.net Synthetic routes have been developed to produce (±)-2-methoxydecanoic acid for these biological evaluations. conicet.gov.ar
A significant finding is that this compound exhibits inhibitory activity against Mycobacterium tuberculosis H37Rv. researchgate.netresearchgate.net In comparative studies, it was identified as the most inhibitory among a series of synthesized saturated 2-methoxylated fatty acids with chain lengths from C8 to C14. researchgate.net However, its antimycobacterial activity was found to be comparable to its parent compound, decanoic acid, suggesting that for this specific activity, α-methoxylation may not provide a significant enhancement. researchgate.netnih.govimrpress.com
In the realm of antifungal research, studies have compared the activity of this compound with decanoic acid against fungal pathogens. It was found to be only slightly more fungitoxic (1.5-fold) against Candida albicans (ATCC 14053). nih.gov Interestingly, against Cryptococcus neoformans (ATCC 66031), this compound did not show improved antifungal activity over capric (decanoic) acid. nih.gov This has led to investigations into other positional isomers, such as 4-methoxydecanoic acid, to explore if altering the position of the methoxy group could be a more effective strategy for increasing fungitoxicity. nih.gov
Additionally, research has touched upon the cytotoxic effects of α-methoxylated fatty acids against cancer cell lines. While broader studies indicate that this class of compounds can be cytotoxic to leukemia cells, specific data for this compound's cytotoxicity is less detailed in comparison to its antimycobacterial and antifungal profiles. researchgate.net One study noted that while 2-methylsulfanyldecanoic acid (a sulfur analog) showed cytotoxicity against K-562 and U-937 leukemia cell lines, the α-methoxylation in this compound actually decreased the cytotoxicity compared to the parent decanoic acid. researchgate.net
Interactive Data Tables
Below are data tables summarizing the reported biological activities of this compound.
Table 1: Antimycobacterial Activity of this compound
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in µM | Source |
| (±)-2-Methoxydecanoic acid | Mycobacterium tuberculosis H37Rv | 200-239 | researchgate.netresearchgate.net |
| Decanoic acid | Mycobacterium tuberculosis H37Rv | 200 | researchgate.netimrpress.com |
Table 2: Comparative Antifungal Activity
| Compound | Fungal Strain | Relative Fungitoxicity vs. Decanoic Acid | Source |
| (±)-2-Methoxydecanoic acid | Candida albicans (ATCC 14053) | 1.5-fold more active | nih.gov |
| (±)-2-Methoxydecanoic acid | Cryptococcus neoformans (ATCC 66031) | Not more active | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
66018-29-9 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2-methoxydecanoic acid |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-10(14-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) |
InChI Key |
WMKSSGPYLVBYJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Chemical Synthesis Routes for 2-Methoxydecanoic Acid
The synthesis of this compound can be efficiently achieved by starting with a hydroxylated version of the parent fatty acid. This approach leverages the reactivity of the hydroxyl group for the introduction of the desired methoxy (B1213986) moiety.
A primary and straightforward method for preparing this compound involves the methylation of 2-hydroxydecanoic acid. nih.gov This precursor, which features a hydroxyl group at the alpha-position to the carboxylic acid, serves as an ideal starting material. The synthesis is typically accomplished via a Williamson ether synthesis.
In this reaction, the hydroxyl group of 2-hydroxydecanoic acid is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more reactive alkoxide. This intermediate is then treated with a methylating agent, commonly methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). The alkoxide performs a nucleophilic attack on the methylating agent, displacing the leaving group (iodide or sulfate) and forming the final this compound product. The carboxylic acid group is typically protected during this process (e.g., as an ester) to prevent unwanted side reactions and is deprotected in a final step.
Table 1: Key Reagents in Synthesis from 2-Hydroxylated Precursors
| Role | Example Reagent(s) |
|---|---|
| Starting Material | 2-Hydroxydecanoic Acid |
| Base | Sodium Hydride (NaH) |
| Methylating Agent | Methyl Iodide (CH₃I) |
Stereoselective Synthesis Approaches
The carbon atom at the C-2 position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S forms). The spatial arrangement of the atoms, or stereochemistry, can significantly influence the molecule's biological activity. Therefore, methods to selectively synthesize one enantiomer over the other are of great importance.
The generation of specific enantiomeric forms of this compound hinges on controlling the stereochemistry at the C-2 position. This is typically achieved by employing stereoselective synthesis strategies on the 2-hydroxydecanoic acid precursor before the methylation step. Common approaches include:
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chemical compound that is attached to the starting material to guide the reaction in a stereospecific way. After the desired stereocenter is created, the auxiliary is removed. For α-hydroxy acids, methods like enantioselective methylation using a chiral oxazolidinone auxiliary can establish the desired stereochemistry. researchgate.net
Asymmetric Catalysis: Chiral catalysts can be used to favor the formation of one enantiomer. For example, asymmetric hydrogenation or oxidation reactions can produce enantiomerically enriched 2-hydroxy acids from appropriate precursors.
Resolution of Racemic Mixtures: A racemic mixture (containing equal amounts of both enantiomers) of 2-hydroxydecanoic acid can be separated. This can be done by reacting the mixture with a single enantiomer of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods like crystallization or chromatography.
The choice of strategy is dictated by the desired outcome. For applications where stereochemistry is critical, such as in pharmaceutical development or biological studies, the complexity and cost of a stereoselective route are necessary. The synthetic plan must be designed to introduce the chiral center with high fidelity and to avoid any subsequent reaction steps that might lead to racemization (loss of stereochemical purity). The three-dimensional arrangement of atoms can affect how a molecule packs in a crystal lattice, influencing physical properties like density, and can dictate its interaction with other chiral molecules like enzymes or receptors. rsc.orgnih.gov
Advanced Derivatization Strategies and Synthetic Utility
Derivatization refers to the chemical modification of a compound to produce a new compound with different properties. For this compound, the primary site for such modification is the carboxylic acid functional group. These strategies are employed to enhance analytical detection, create new molecules for research, or alter the compound's physical properties.
A common and highly useful derivatization is the conversion of the carboxylic acid to its corresponding methyl ester, forming methyl 2-methoxydecanoate. This process, known as esterification, is frequently performed to increase the volatility of the fatty acid for analysis by gas chromatography (GC). sigmaaldrich.com The reaction is typically catalyzed by an acid, such as boron trichloride (B1173362) in methanol. sigmaaldrich.com Another method involves using (trimethylsilyl)diazomethane (TMS-DM), which is efficient for creating fatty acid methyl esters (FAMEs). nih.gov
The synthetic utility of this compound extends to its use as a building block. The carboxylic acid can be converted into a variety of other functional groups:
Amides: By reacting with an amine, a diverse range of amides can be formed.
Acid Chlorides: Treatment with reagents like thionyl chloride converts the carboxylic acid to a highly reactive acid chloride, which can then be used to synthesize esters and amides under mild conditions.
Alcohols: The carboxylic acid can be reduced to a primary alcohol (2-methoxydecan-1-ol), which can serve as a precursor for other molecules.
These derivatization strategies allow chemists to incorporate the 2-methoxydecyl backbone into larger, more complex structures, such as modified peptides or novel lipids, for use in materials science and biomedical research. nih.gov
This compound as a Building Block in Complex Molecule Synthesis
While direct, extensive literature on the use of this compound as a building block is specific, the principles of its application can be understood from the synthesis of other structurally related α-methoxy fatty acids. The presence of the carboxylic acid and the α-methoxy group provides two points for chemical modification, allowing it to be incorporated into larger molecular frameworks.
The synthesis of novel fatty acids with potential biological activity often involves the assembly of different molecular fragments. For instance, in the total synthesis of (±)-2-methoxy-6-icosynoic acid, a more complex α-methoxy fatty acid, a retrosynthetic analysis reveals how a methoxy-acid portion is coupled with other hydrocarbon chains. nih.govnih.gov This approach highlights how a molecule like this compound could serve as a precursor or an analogous building block. The general strategy involves the creation of a key intermediate that already contains the α-methoxy acid moiety, which is then elaborated.
Key Synthetic Strategies:
A common approach to synthesizing α-methoxy acids involves the α-hydroxylation of the corresponding fatty acid ester, followed by methylation of the hydroxyl group. The resulting α-methoxy ester can then be hydrolyzed to the free acid. This process generates the core this compound structure, which can be activated and coupled with other molecules.
For example, the carboxylic acid group can be converted to an acid chloride, an ester, or an amide, enabling reactions such as:
Esterification/Amidation: Coupling with alcohols or amines to form larger molecules with ester or amide linkages.
Grignard Reactions: Reaction of the corresponding ester with Grignard reagents to introduce new carbon-carbon bonds.
Reduction: Reduction of the carboxylic acid to an alcohol, which can then undergo further transformations.
The α-methoxy group is generally stable under many reaction conditions, making it a reliable functional group during multi-step syntheses. Its presence can influence the stereochemical outcome of reactions at the α-carbon, offering a handle for stereoselective synthesis.
Preparation of Functionalized Methoxy-Fatty Acid Analogs
The preparation of functionalized analogs of this compound is crucial for exploring its biological potential and for creating diverse chemical libraries. Functionalization can be achieved through various chemical transformations targeting either the carboxylic acid group or the aliphatic chain.
A primary method for derivatization is the conversion of the carboxylic acid to its corresponding methyl ester (FAME), which is a common procedure for analytical purposes like gas chromatography. sigmaaldrich.com This is typically achieved using reagents like boron trichloride in methanol. sigmaaldrich.com
More complex functionalization can be inspired by the synthesis of molecules like (±)-2-methoxy-6-icosynoic acid. nih.govnih.gov The synthesis of this molecule involved a multi-step sequence that introduced an alkyne functionality into the fatty acid chain. A similar strategy could be applied to the chain of this compound to introduce unsaturation or other functional groups.
Table of Potential Functionalization Reactions:
| Reaction Type | Reagents and Conditions | Functionalized Product |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC) | 2-Methoxydecanoate Esters |
| Amide Formation | Amine, Coupling agent (e.g., HATU, EDCI) | 2-Methoxydecanoamides |
| Reduction | LiAlH₄ or BH₃·THF | 2-Methoxydecan-1-ol |
| Halogenation (at α-position) | N-Bromosuccinimide (NBS), light or radical initiator (requires ester protection) | 2-Bromo-2-methoxydecanoic acid derivatives |
| Chain Unsaturation | Introduction of a leaving group on the chain followed by elimination | Unsaturated this compound analogs |
The synthesis of the anticancer agent (±)-2-methoxy-6-icosynoic acid provides a concrete example of building a functionalized methoxy-fatty acid. nih.govnih.gov The key steps in its synthesis, which could be adapted for creating analogs from a decanoic acid backbone, included:
Alkylation of an acetylide with a protected bromo-alcohol derivative.
Deprotection and conversion of the alcohol to a bromide.
Alkylation of a methoxy-ester enolate with the bromide.
Saponification to yield the final α-methoxy acetylenic fatty acid.
This methodology demonstrates the feasibility of introducing functionalities like alkynes, which can then be further modified, for example, through click chemistry, to attach fluorescent probes or other bioactive moieties. The presence of the α-methoxy group has been shown to enhance cytotoxic activity in certain cancer cell lines, making the synthesis of such functionalized analogs an area of significant interest. nih.govnih.gov
Natural Occurrence and Biosynthetic Investigations
Identification and Isolation from Biological Sources
2-Methoxydecanoic acid is a specialized fatty acid that has been identified in select natural environments. Its presence is most notably documented in marine ecosystems and certain microbial sources, where it is often found alongside other related methoxylated lipids.
Marine sponges are a significant source of unique fatty acids, including those with modifications such as methoxy (B1213986) groups at the alpha-position (C-2). Research has identified a series of saturated 2-methoxylated fatty acids in marine sponges, with this compound being a prominent example. nih.gov While the compound is found in sponges, it is hypothesized that it may be produced by associated symbiotic marine bacteria as part of a chemical defense mechanism. nih.gov The presence of related precursor molecules, such as 2-hydroxy fatty acids, has also been confirmed in various Caribbean sponge species like Amphimedon compressa, Verongula gigantea, and Aplysina archeri, suggesting a potential biochemical link. nih.govnih.gov
The table below summarizes the occurrence of key fatty acids in marine sponges relevant to this compound.
| Compound | Finding | Marine Sponge Source(s) |
| This compound | Identified as a potent inhibitor of Mycobacterium tuberculosis. | General marine sponges |
| 2-Hydroxydocosanoic acid | Identified as a major component of certain phospholipids. | Amphimedon compressa |
| 2-Hydroxytetracosanoic acid | Isolated from phospholipid fractions. | Verongula gigantea, Aplysina archeri |
The direct isolation of this compound from pure microbial extracts is not extensively documented in dedicated studies. However, there is strong indirect evidence suggesting a microbial origin. The antimicrobial properties of 2-methoxylated fatty acids found in sponges are thought to serve as a defense mechanism in a competitive marine environment, a role often attributed to secondary metabolites produced by symbiotic microorganisms. nih.gov This has led to the hypothesis that marine symbiotic bacteria associated with sponges are the likely producers of these compounds. nih.gov Research into microbial fatty acid synthesis has shown that microorganisms, such as Chromobacterium violaceum, possess enzymes like transaminases that can modify fatty acid precursors, indicating their capacity for producing unusual fatty acids. nih.gov
Hypothesized Biosynthetic Pathways in Producing Organisms
The precise biosynthetic pathway for this compound has not been fully elucidated in the organisms that produce it. However, based on established principles of fatty acid metabolism and modification, a plausible pathway can be hypothesized.
The biosynthesis of this compound is believed to be a multi-step enzymatic process starting from a standard C10 fatty acid, decanoic acid. The key transformation involves the introduction of a methoxy group at the C-2 (alpha) position. This is likely achieved through two primary enzymatic steps: alpha-hydroxylation followed by O-methylation.
Alpha-Hydroxylation: The first step is the presumed oxidation of decanoic acid to form 2-hydroxydecanoic acid. This reaction is catalyzed by a class of enzymes known as fatty acid α-hydroxylases. These enzymes are involved in the biosynthesis of various α-hydroxy fatty acids found in organisms. nih.govnih.gov The laboratory synthesis of this compound from its 2-hydroxylated precursor supports this step being a logical part of the biological pathway. nih.gov
O-Methylation: The subsequent step involves the methylation of the hydroxyl group at the C-2 position. This reaction is typically catalyzed by an O-methyltransferase enzyme. These enzymes utilize a methyl donor, most commonly S-adenosyl methionine (SAM), to transfer a methyl group to a hydroxyl acceptor, in this case, 2-hydroxydecanoic acid, to yield the final product, this compound.
The table below outlines the hypothesized enzymatic steps.
| Step | Substrate | Enzyme Class (Hypothesized) | Product |
| 1 | Decanoic acid | Fatty Acid α-Hydroxylase | 2-Hydroxydecanoic acid |
| 2 | 2-Hydroxydecanoic acid | O-Methyltransferase (SAM-dependent) | This compound |
As of current research, the specific genes and gene clusters responsible for the biosynthesis of this compound in marine sponges or their microbial symbionts have not been identified. General fatty acid synthesis is a well-understood process involving a large enzymatic complex known as fatty acid synthase. libretexts.org However, the genetic elements encoding the specific modifying enzymes—the fatty acid α-hydroxylase and the O-methyltransferase responsible for producing this particular compound—remain to be discovered and characterized. The identification of these genetic elements would be a crucial step in understanding the regulation of its production and for potential biotechnological applications.
Biological Activities and Mechanistic Studies
Antimicrobial Research Perspectives
2-Methoxydecanoic acid has emerged as a subject of interest in the quest for novel antimicrobial compounds. Its unique chemical structure, characterized by a methoxy (B1213986) group at the alpha position of a ten-carbon fatty acid chain, has prompted investigations into its efficacy against various microorganisms, particularly mycobacteria and fungi.
Studies on Mycobacterial Inhibition
The inhibitory potential of this compound against mycobacteria has been a key area of research. These studies are crucial in the context of rising antibiotic resistance and the need for new therapeutic agents against diseases like tuberculosis.
Research has been conducted on a series of saturated 2-methoxylated fatty acids with even-numbered chains ranging from 8 to 14 carbons to evaluate their antimycobacterial efficacy. nih.gov Within this series, this compound was identified as the most potent inhibitor of Mycobacterium tuberculosis H37Rv. nih.gov All the tested 2-methoxylated fatty acids demonstrated some level of inhibition against this strain at a concentration of 6.25 µg/mL. nih.gov The minimum inhibitory concentration (MIC) for this compound was determined to be in the range of 200-239 µM, as confirmed by both the microplate Alamar Blue assay and the green fluorescent protein microplate assay. nih.gov
The bactericidal activity of long-chain fatty acids against mycobacteria is influenced by several structural factors, including the chain length of the hydrocarbon. nih.gov Studies on saturated fatty acids have shown that myristic acid (C14:0) exhibits the strongest activity, with efficacy decreasing for both longer and shorter chain lengths. nih.gov Furthermore, the presence of unsaturation, isomerism, and an alpha-hydroxy group are also significant determinants of antimycobacterial potency. nih.gov Esterification of the carboxyl group in fatty acids has been shown to completely abolish their bactericidal activity, indicating the essential role of the free carboxyl group for their effect. nih.gov
| Fatty Acid | Chain Length | Inhibition (%) |
|---|---|---|
| 2-Methoxyoctanoic acid | C8 | Data not specified |
| This compound | C10 | Most inhibitory |
| 2-Methoxydodecanoic acid | C12 | Data not specified |
| 2-Methoxytetradecanoic acid | C14 | Data not specified |
The structure of fatty acids plays a critical role in their ability to inhibit mycobacterial growth. For saturated 2-methoxylated fatty acids, the chain length is a key determinant of activity, with the ten-carbon chain of this compound demonstrating the highest potency against M. tuberculosis H37Rv. nih.gov This suggests an optimal lipophilicity for penetration of the complex mycobacterial cell wall.
The presence of the α-methoxy group is a significant structural feature. While the precise mechanism is still under investigation, it is hypothesized that this modification may influence the molecule's interaction with mycobacterial enzymes or its incorporation into the cell envelope, thereby disrupting essential cellular processes. The requirement of a free carboxyl group for the antimycobacterial activity of long-chain fatty acids has been established, suggesting that the acidic head of the molecule is crucial for its mechanism of action. nih.gov
Investigations into Antifungal Mechanisms
In addition to its antimycobacterial properties, this compound and related compounds have been explored for their potential as antifungal agents. These investigations have led to hypotheses regarding their mechanisms of action against fungal pathogens.
N-Myristoyltransferase (NMT) is an enzyme crucial for the viability of many fungal species, making it an attractive target for antifungal drug development. nih.govcreative-biolabs.com This enzyme catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of various cellular proteins, a process known as N-myristoylation. nih.gov
While some myristic acid analogs have been investigated as NMT inhibitors, research on racemic and optically active 2-methoxy-4-oxatetradecanoic acids, which are structurally related to this compound, suggests that their antifungal activity may not be primarily due to NMT inhibition. nih.gov Despite being effective substrates for NMTs, no significant difference in antifungal activity was observed between the racemic mixture and the S-enantiomer of these compounds, leading to the proposal of an alternative mechanism of fungitoxicity. nih.gov
One of the leading hypotheses for the antifungal action of fatty acids is the disruption of the fungal cell membrane. The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer, which can lead to a loss of membrane integrity and subsequent leakage of cellular contents.
Studies on other fatty acids have shown that they can perturb the fungal cell membrane. nih.gov The introduction of an α-methoxy group, as seen in this compound, has been shown to enhance the antifungal activity of some fatty acids. nih.gov It is proposed that this modification may block the β-oxidation pathway, a major route for fatty acid degradation in fungi. nih.gov By preventing their breakdown, the α-methoxylated fatty acids could have a longer half-life within the fungal cell, providing more time to exert their toxic effects on the membrane or other cellular targets. nih.gov
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound "this compound" to fulfill the detailed article outline as requested.
Research focusing specifically on the broader spectrum antimicrobial activity, interactions with fatty acid biosynthesis enzymes, influence on microbial metabolic processes, and its role as a biological defense mechanism for this compound is not present in the retrieved results. The available literature primarily discusses related compounds such as decanoic acid, its various other derivatives, or different methoxy-containing compounds, but does not provide the specific findings required to accurately and thoroughly populate the requested sections and subsections for this compound itself.
Therefore, it is not possible to generate the requested article while adhering to the strict requirements of focusing solely on this compound and ensuring the content is scientifically accurate and based on cited research.
Advanced Analytical and Characterization Methodologies
Chromatographic Separation Techniques for Isolation and Analysis
Chromatography is fundamental to the isolation and analysis of 2-methoxydecanoic acid. The choice between gas and liquid chromatography is often dictated by the sample matrix, the required level of purity, and the analytical objective.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound, often after a derivatization step to enhance volatility and improve chromatographic behavior. nih.gov The most common derivatization method involves the conversion of the carboxylic acid to its corresponding methyl ester (FAME), which is more amenable to GC analysis. jfda-online.com
The identification of this compound by GC-MS is based on two key parameters: its retention time and its mass spectrum. The retention time is the time it takes for the compound to travel through the chromatographic column and is a characteristic feature under a specific set of analytical conditions. The mass spectrum provides information about the mass-to-charge ratio of the parent molecule and its fragmentation pattern, which serves as a molecular fingerprint. bohrium.com
The electron impact (EI) mass spectrum of the methyl ester of this compound would be expected to show a molecular ion peak ([M]⁺) and characteristic fragment ions resulting from the cleavage of bonds within the molecule. The fragmentation pattern can help to confirm the position of the methoxy (B1213986) group.
Table 1: Predicted GC-MS Data for Methyl 2-methoxydecanoate
| Parameter | Expected Value/Observation |
|---|---|
| Retention Time | Dependent on column type, temperature program, and carrier gas flow rate. |
| Molecular Ion (M⁺) | m/z corresponding to the molecular weight of the methyl ester. |
| Key Fragment Ions | Fragments resulting from cleavage adjacent to the methoxy group and along the alkyl chain. |
It is important to note that the derivatization process itself needs to be carefully controlled to ensure complete reaction and avoid the introduction of artifacts. nih.gov
High-performance liquid chromatography (HPLC) is a versatile technique for the purification and analysis of fatty acids, including this compound. hplc.eu Unlike GC, HPLC does not typically require derivatization for analysis, although it can be used to enhance detection by certain detectors (e.g., UV or fluorescence). cerealsgrains.org
Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach for separating fatty acids. hplc.eu The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For preparative applications, where the goal is to isolate pure this compound, HPLC can be scaled up to handle larger sample quantities. researchgate.net
Liquid chromatography coupled with mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of MS. shimadzu.com This is particularly useful for analyzing complex biological samples where this compound may be present at low concentrations. unimi.itnih.gov Derivatization can be employed in LC-MS to improve ionization efficiency. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, further confirming the elemental composition of the compound. nih.govnih.gov
Table 2: Comparison of LC-based Techniques for this compound Analysis
| Technique | Primary Use | Derivatization | Key Advantages |
|---|---|---|---|
| Preparative HPLC | Isolation and purification | Not required | Scalable for obtaining pure compound. researchgate.net |
| Analytical HPLC-UV | Quantification | May be required for sensitivity | Robust and widely available. |
| LC-MS | Detection and quantification in complex mixtures | Optional, for improved ionization | High sensitivity and selectivity. unimi.it |
| LC-HRMS | Structural confirmation | Optional | Provides accurate mass for formula determination. nih.gov |
Spectroscopic Methods in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon skeleton and the attached protons.
In the ¹H NMR spectrum of this compound, the chemical shift, integration, and multiplicity of each signal provide valuable information. docbrown.info The proton on the carbon bearing the methoxy group (C2) would appear as a characteristic multiplet. The protons of the methoxy group would be a sharp singlet, and the long alkyl chain would show a series of overlapping multiplets. The acidic proton of the carboxyl group may appear as a broad singlet. researchgate.net
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. docbrown.info The carbonyl carbon of the carboxylic acid would have a distinct chemical shift in the downfield region. The carbon attached to the methoxy group (C2) and the methoxy carbon itself would also have characteristic chemical shifts. docbrown.info The remaining carbons of the decanoic acid chain would appear in the aliphatic region of the spectrum. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| COOH | Broad singlet, variable | ~175-185 |
| CH(OCH₃) | Multiplet | ~80-90 |
| OCH₃ | Singlet | ~50-60 |
| Alkyl Chain (CH₂, CH₃) | Multiplets and triplet | ~10-40 |
Note: Predicted values are based on general chemical shift ranges for similar functional groups.
Beyond simple identification, mass spectrometry offers advanced techniques for detailed structural analysis. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental formula. youtube.com
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion of this compound) and analysis of the resulting product ions. nih.gov This fragmentation pattern provides valuable structural information, helping to confirm the connectivity of the molecule. For instance, the fragmentation of the this compound molecular ion could yield ions that confirm the position of the methoxy group at C2. docbrown.info In-source derivatization with reagents like acetonitrile (B52724) in atmospheric pressure chemical ionization (APCI) can also be used to generate adducts that provide structurally informative fragments upon collision-induced dissociation. nih.gov
Table 4: Advanced MS Techniques for this compound Characterization
| Technique | Information Provided | Application |
|---|---|---|
| High-Resolution MS (HRMS) | Accurate mass measurement and elemental formula determination. youtube.com | Confirms the molecular formula of the compound. |
| Tandem MS (MS/MS) | Structural information from fragmentation patterns. nih.gov | Elucidates the connectivity of atoms and confirms functional group positions. |
Stereochemical Analysis Techniques
Since the C2 position of this compound is a chiral center, the molecule can exist as two enantiomers (R and S). Distinguishing between these enantiomers requires specialized stereochemical analysis techniques.
One common approach is the use of chiral chromatography. aocs.org This can be done either by using a chiral stationary phase (CSP) in HPLC or GC, or by derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column. libretexts.org For example, 2-hydroxy fatty acids, the precursors to 2-methoxy fatty acids, have been successfully separated into their enantiomers using HPLC with a chiral stationary phase. oup.comnih.gov This approach could be adapted for this compound.
Another method involves derivatizing the this compound with a chiral reagent, such as an enantiomerically pure alcohol or amine, to form diastereomeric esters or amides. researchgate.net These diastereomers have different physical properties and can be separated by standard chromatographic techniques like GC or HPLC. The elution order of the diastereomers can be used to determine the absolute configuration of the original enantiomer. tandfonline.com
Table 5: Methods for Stereochemical Analysis of this compound
| Method | Principle | Example Application |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. aocs.org | Separation of enantiomers of hydroxy fatty acids on a chiral column. oup.com |
| Chiral GC | Separation of enantiomers on a chiral stationary phase. | Can be applied to volatile derivatives of this compound. |
| Derivatization with a Chiral Reagent | Formation of diastereomers that can be separated on an achiral column. libretexts.org | GC-MS analysis of diastereomeric L-phenylethylamides of 2-methoxy fatty acids. researchgate.net |
Chiral Chromatography for Enantiomeric Resolution
Chiral chromatography is a cornerstone technique for the separation of the enantiomers of this compound. This can be achieved through either gas chromatography (GC) or high-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP).
One common approach involves the derivatization of the carboxylic acid group to form diastereomeric amides or esters with a chiral reagent. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral column. For instance, 2-hydroxy acids, which are structurally related to 2-methoxy acids, have been successfully resolved by converting them into diastereomeric O-(-)-menthoxycarbonylated amide derivatives and separating them using gas chromatography. nih.govresearchgate.net The choice of the derivatizing amine has been shown to significantly influence the chromatographic resolution. nih.gov
Alternatively, direct enantiomeric separation can be achieved using a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used in HPLC for their broad enantiorecognition capabilities. chromatographyonline.com For acidic compounds like this compound, the mobile phase composition is critical. Typically, a normal-phase eluent consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol, often with an acidic additive like trifluoroacetic acid, is employed to achieve optimal separation. chromatographyonline.com
Table 1: Illustrative Parameters for Chiral HPLC Separation of 2-Alkoxypropanoic Acids
| Parameter | Typical Value/Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) |
| Mobile Phase | n-Hexane / 2-Propanol with Trifluoroacetic Acid |
| Detection | UV (e.g., 228 nm) |
| Flow Rate | 1.0 mL/min |
Note: This table provides a generalized example based on methods for similar compounds. Actual parameters for this compound would require experimental optimization.
Spectroscopic Methods for Absolute Configuration Determination
Once the enantiomers of this compound are separated, spectroscopic methods are employed to determine their absolute configuration (i.e., whether they are the R or S enantiomer).
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. spectroscopyeurope.comnih.govnih.gov This method measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms.
The process involves measuring the experimental VCD spectrum of an enantiomer of this compound and comparing it to the theoretical spectrum calculated for a known configuration (R or S) using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov A match between the experimental and calculated spectra allows for the definitive assignment of the absolute configuration. spectroscopyeurope.com This technique is advantageous as it does not require crystallization of the compound, which is often a challenging step. nih.gov
Circular Dichroism (CD) Spectroscopy
Electronic Circular Dichroism (CD) spectroscopy, which measures the differential absorption of circularly polarized ultraviolet and visible light, can also be used to determine the absolute configuration. The chromophore in this compound, the carboxylic acid group, will give rise to a CD signal. By comparing the experimental CD spectrum to those of structurally related compounds with known absolute configurations, an empirical assignment can often be made.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
A widely used NMR-based method for determining the absolute configuration of chiral alcohols and carboxylic acids is the Mosher's ester method. mdpi.comlibretexts.orgnih.gov In the context of this compound, this would involve converting the acid into diastereomeric esters with a chiral alcohol, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
The resulting diastereomeric esters will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra due to the anisotropic effect of the phenyl ring of the MTPA moiety. nih.gov By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration of the original this compound can be deduced based on established models of the preferred conformation of the Mosher's esters. mdpi.comnih.gov
Table 2: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) for Mosher's Esters of a Chiral Center
| Proton | δ (S-ester) (ppm) | δ (R-ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-2 | 4.15 | 4.10 | +0.05 |
| CH₃-O | 3.40 | 3.42 | -0.02 |
| H-3a | 1.65 | 1.70 | -0.05 |
| H-3b | 1.50 | 1.58 | -0.08 |
Note: This table presents a hypothetical example to illustrate the principle of the Mosher's ester method. The sign of Δδ for protons on either side of the chiral center is used to assign the absolute configuration.
Computational and Theoretical Chemistry Applications
Molecular Modeling and Docking Studies of Protein-Ligand Interactions
Molecular modeling and docking are computational techniques central to drug discovery and molecular biology, used to predict how a small molecule (ligand), such as 2-Methoxydecanoic acid, binds to a macromolecular target, typically a protein. rsc.orgnih.gov This process is fundamental to understanding the molecule's potential biological activity and mechanism of action.
The interaction between a ligand and a protein is governed by various non-covalent forces. nih.gov For this compound, its structure dictates the types of interactions it can form. The long, ten-carbon aliphatic chain is primarily hydrophobic and would be expected to form favorable van der Waals interactions with nonpolar amino acid residues in a protein's binding pocket. nih.govaalto.fi The carboxylic acid group is a key feature, capable of acting as both a hydrogen bond donor and acceptor, allowing it to form strong, directional hydrogen bonds with polar residues like arginine, lysine, or serine. aalto.fi Furthermore, under physiological pH, the carboxylate can form ionic interactions (salt bridges) with positively charged residues. The α-methoxy group introduces an additional polar feature, capable of acting as a hydrogen bond acceptor. core.ac.uk
Molecular docking simulations for this compound would involve computationally placing the molecule into the active site of a target protein and evaluating the binding affinity using a scoring function. rsc.orgqut.edu.au These simulations can predict the preferred binding pose and the strength of the interaction, providing a rational basis for its potential efficacy.
Table 1: Potential Protein-Ligand Interaction Types for this compound
| Interaction Type | Structural Feature of this compound Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrophobic Interactions | Decanoyl carbon chain (C3-C10) | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| Hydrogen Bonds | Carboxylic acid (-COOH), Methoxy (B1213986) group (-OCH₃) | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Arginine, Lysine |
| Ionic Interactions (Salt Bridge) | Deprotonated carboxylate group (-COO⁻) | Lysine, Arginine, Histidine |
| Van der Waals Forces | Entire molecule | All amino acid residues in close proximity |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules from first principles. mdpi.comresearchgate.net These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels. dergipark.org.tr
For this compound, DFT calculations can determine a range of fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps can also be generated, which visualize the charge distribution across the molecule. For this compound, the MEP would show electronegative potential (typically colored red) around the oxygen atoms of the carboxylic acid and methoxy groups, indicating regions susceptible to electrophilic attack and likely to act as hydrogen bond acceptors. The rest of the aliphatic chain would exhibit a more neutral potential.
These calculations also allow for the precise determination of optimized molecular geometry, including bond lengths and angles, providing a foundational understanding of the molecule's structure. researchgate.net
Table 2: Illustrative Quantum Chemical Properties for this compound (Theoretical) Note: These are representative values based on calculations for similar functional groups and are for illustrative purposes only. Specific values would require dedicated DFT calculations for this compound.
| Property | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | ~ -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | ~ 1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | ~ 8.0 eV |
| Dipole Moment | Measure of the net molecular polarity. | ~ 2.0 - 2.5 D |
| C=O Bond Length | Length of the carbonyl double bond in the carboxylic acid. | ~ 1.21 Å |
| C-O Bond Length (acid) | Length of the carbon-oxygen single bond in the carboxylic acid. | ~ 1.35 Å |
| C-O Bond Length (ether) | Length of the carbon-oxygen single bond in the methoxy group. | ~ 1.43 Å |
Conformational Analysis and Stereochemical Predictions
This compound possesses significant conformational flexibility due to the numerous rotatable single bonds in its long carbon chain. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about these bonds. nih.gov Computational methods can systematically explore the potential energy surface of the molecule to identify low-energy, stable conformers. rsc.org
The key rotatable bonds in this compound include the C-C bonds of the decanoyl chain and the C-C and C-O bonds adjacent to the chiral center at C2. The long aliphatic chain will likely favor an extended, zig-zag conformation to minimize steric hindrance between adjacent methylene groups. However, coiled or bent conformations may also be stable, particularly in different solvent environments. nih.gov
Furthermore, the C2 carbon is a stereocenter, meaning this compound exists as two enantiomers: (R)-2-Methoxydecanoic acid and (S)-2-Methoxydecanoic acid. These stereoisomers are non-superimposable mirror images of each other. rsc.org While they have identical physical properties in a non-chiral environment, their interactions with chiral systems, such as proteins, can differ significantly. Quantum mechanical calculations can predict subtle differences in the energies and properties of these enantiomers and their respective conformers. Ab initio methods can be used to predict the stereo-specificity of reactions involving such molecules. nih.gov This is critically important, as the biological activity of the two enantiomers could be vastly different.
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to develop mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgresearchgate.net These models are built by correlating calculated molecular descriptors with experimentally measured activities for a series of related compounds. nih.gov Once validated, a QSAR model can be used to predict the activity of new, untested molecules. nih.govbio-hpc.eu
To develop a QSAR model for a series of compounds including this compound, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties. nih.gov They can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.
For this compound, key descriptors would likely include:
Hydrophobicity descriptors (e.g., LogP), reflecting the tendency of the long carbon chain to partition into nonpolar environments.
Electronic descriptors (e.g., dipole moment, partial charges on atoms), quantifying the effects of the polar carboxylic acid and methoxy groups.
Steric descriptors (e.g., molecular volume, surface area), describing the size and shape of the molecule.
These descriptors would be calculated for a set of related fatty acid analogues, and statistical methods like multiple linear regression or machine learning algorithms would be used to build a predictive model for a specific biological endpoint, such as enzyme inhibition or cytotoxicity. nih.govresearchgate.net
Table 3: Representative Molecular Descriptors for a Hypothetical QSAR Study of this compound
| Descriptor Class | Specific Descriptor Example | Property Represented |
|---|---|---|
| Constitutional (1D) | Molecular Weight | Size of the molecule |
| Atom Count (C, O) | Elemental composition | |
| Topological (2D) | Wiener Index | Molecular branching |
| Kier & Hall Connectivity Indices | Atom connectivity and topology | |
| Geometrical (3D) | Molecular Surface Area | Three-dimensional size |
| Molecular Volume | Three-dimensional space occupied | |
| Physicochemical (3D) | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity |
| Polar Surface Area (PSA) | Polarity and membrane permeability potential | |
| Quantum Chemical | HOMO/LUMO Energies | Electron donating/accepting capacity |
| Dipole Moment | Overall molecular polarity |
Future Research Directions and Unaddressed Areas
Discovery of Novel Biological Roles and Bioactivities
While the parent compound, decanoic acid, is known for its role in mitochondrial metabolism and as a component of ketogenic diets, the biological significance of its 2-methoxy derivative is largely uncharted territory. nih.gov Future research should prioritize a systematic exploration of its bioactivities. Analogous methoxylated fatty acids have been identified in marine organisms like sponges, where they are thought to serve as part of a chemical defense mechanism. nih.govresearchgate.net This suggests that 2-Methoxydecanoic acid could possess potent and selective antimicrobial or antifungal properties, an area ripe for investigation.
Furthermore, other modified medium-chain fatty acids have demonstrated diverse effects, including anti-inflammatory and neuroprotective properties. njchm.com A critical future direction is to screen this compound against a wide array of biological targets. High-throughput screening assays could reveal potential activities in areas such as cancer cell proliferation, immune response modulation, and neuronal signaling. Investigating its role as a signaling molecule, similar to how other fatty acids influence cellular processes, could unveil novel pathways and therapeutic possibilities. mdpi.com
Development of Sustainable and Scalable Synthetic Pathways
Current synthetic routes to this compound often rely on multi-step processes that may not be optimal in terms of environmental impact or industrial scalability. nih.govresearchgate.net For example, one established method involves the double methylation of 2-hydroxydecanoic acid, while another builds the carbon chain from heptaldehyde. researchgate.net A significant unaddressed area is the development of green and sustainable synthetic strategies.
Future research should focus on biocatalytic and chemo-enzymatic methods. rsc.org The use of enzymes could offer high selectivity under mild reaction conditions, reducing waste and energy consumption. For instance, engineering enzymes for the specific α-methoxylation of decanoic acid or its precursors could provide a direct and efficient pathway. Another promising avenue is the use of renewable starting materials. Synthetic pathways starting from bio-based platform chemicals, a strategy being explored for other specialty fatty acids, could drastically improve the sustainability profile of this compound production. mdpi.comnih.gov
| Approach | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Current Chemical Synthesis | Multi-step reactions; use of reagents like sodium hydride and trimethylsilyl (B98337) cyanide. researchgate.net | Established and proven for lab-scale synthesis. | Yield optimization. |
| Future Biocatalytic Synthesis | Use of specific enzymes (e.g., engineered methyltransferases or hydroxylases). rsc.org | High selectivity, mild conditions, reduced environmental impact. | Enzyme discovery and protein engineering. |
| Future Renewable Feedstock Synthesis | Conversion of biomass-derived platform chemicals. mdpi.com | Improved sustainability, reduced reliance on petrochemicals. | Novel pathway design and catalyst development. |
Integration of Omics Technologies for Comprehensive Mechanistic Insight
Understanding how this compound interacts with biological systems at a molecular level is crucial for harnessing its potential. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to achieve this. mdpi.comnih.gov To date, such comprehensive studies on this compound are lacking.
Future studies should employ these technologies to gain a holistic view of its mechanism of action.
Proteomics can identify the direct protein binding partners of this compound, revealing its cellular targets and downstream signaling cascades. mdpi.comnih.gov
Transcriptomics can show how the compound alters gene expression, providing insight into the cellular pathways it modulates. nih.gov
Metabolomics can map the metabolic fate of the compound and its impact on endogenous metabolite profiles, as has been done for its parent compound, decanoic acid, to study its effects on cellular metabolism. nih.govnih.gov
Combining these multi-omics datasets will be essential for constructing a comprehensive picture of the compound's biological influence, potentially identifying novel biomarkers of its activity and uncovering unexpected therapeutic applications. nih.gov
Refinement of Advanced Analytical Platforms for Complex Matrices
The ability to accurately detect and quantify this compound in complex biological samples (e.g., plasma, tissues) and environmental matrices is fundamental to studying its pharmacokinetics, metabolism, and ecological role. While standard techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are applicable, there is a need to develop more sensitive and high-throughput methods. cdc.govnih.govnih.gov
Future research should focus on refining these analytical platforms. This includes the development of optimized derivatization strategies to enhance the compound's volatility for GC analysis or its ionization efficiency for mass spectrometry, thereby increasing sensitivity. nih.govmdpi.com The application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) would offer superior specificity and lower detection limits, crucial for tracking trace amounts of the compound in vivo. uky.edu The creation of validated, high-throughput methods will be a critical enabler for large-scale metabolomics studies and clinical investigations.
| Technique | Current Status | Future Refinement | Anticipated Benefit |
|---|---|---|---|
| GC-MS | Standard method for fatty acid analysis; spectral data available. nih.gov | Development of high-throughput derivatization protocols. mdpi.com | Increased sample throughput for large-scale screening. |
| HPLC | Used for related fatty acids, often with UV detection. nih.gov | Coupling with tandem mass spectrometry (LC-MS/MS). | Enhanced sensitivity and specificity in complex matrices. |
| NMR Spectroscopy | Used for structural confirmation. nih.gov | Application in metabolomics for structural elucidation of novel metabolites. | Unambiguous identification of metabolic products. |
Bioengineering Strategies for Enhanced Production and Derivatization
As potential applications for this compound emerge, the demand for efficient and controlled production methods will increase. Bioengineering offers a powerful toolkit for developing microbial cell factories or enzymatic systems for this purpose. This involves designing and implementing novel biosynthetic pathways in host organisms like Escherichia coli or yeast. nih.gov
A key future direction is the creation of a de novo biosynthetic pathway for this compound in a microbial host. This could be achieved by combining genes for fatty acid synthesis with enzymes capable of α-hydroxylation and subsequent O-methylation. Such a strategy would enable sustainable production from simple feedstocks like glucose. mdpi.commdpi.com Furthermore, bioengineering can be used for derivatization. Engineered enzymes could be used to create a library of related compounds with modified chain lengths or additional functional groups, allowing for structure-activity relationship studies and the fine-tuning of biological effects. google.com
Q & A
Q. What synthetic methodologies are recommended for producing 2-methoxydecanoic acid with high purity?
Researchers typically employ esterification and subsequent hydrolysis to synthesize this compound. Key steps include:
- Using methoxyacetic acid derivatives as precursors.
- Optimizing reaction conditions (e.g., temperature, catalysts) to enhance yield.
- Purification via column chromatography or recrystallization to achieve >97% purity . Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry to verify the methoxy group at the C2 position and decanoic acid chain length.
Q. How is the antimycobacterial activity of this compound assessed in preliminary studies?
Initial bioactivity screening involves:
- Minimum Inhibitory Concentration (MIC) assays against Mycobacterium tuberculosis H37Rv.
- Comparing activity across chain-length analogs (C8–C14), where this compound (C10) shows optimal MIC values (40–48 mg/L) .
- Cytotoxicity testing on mammalian cell lines to calculate selectivity indices (SI >1.5 required for further study) .
Q. What analytical techniques are critical for characterizing this compound’s stability?
- Thermogravimetric Analysis (TGA) to assess thermal stability under varying temperatures.
- HPLC-MS to monitor degradation products under stress conditions (e.g., heat, humidity).
- Compatibility testing with common solvents and matrices to avoid decomposition during storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Advanced SAR approaches include:
- Chain-length modulation : Synthesizing analogs (C8–C14) to validate the activity trend C10 > C12 > C14 > C8 .
- Functional group substitution : Replacing the methoxy group with alkynyl or hydroxyl groups to compare mechanistic pathways.
- Bacterial uptake assays : Using radiolabeled compounds to track intracellular accumulation and correlate with MIC values .
Q. What experimental strategies resolve contradictions in the proposed mechanism of action against mycobacteria?
The compound inhibits fatty acid biosynthesis at toxic concentrations but may integrate into bacterial lipids at sub-inhibitory levels. To address this paradox:
- Conduct metabolomic profiling to identify bacterial lipid modifications under varying compound concentrations.
- Use gene knockout strains (e.g., fabH mutants) to validate target specificity in fatty acid synthesis pathways .
- Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects at different doses .
Q. How should researchers design experiments to balance cytotoxicity and antimycobacterial activity?
- Dose-response curves : Test compound concentrations across a wide range (0.1–100 µg/mL) in both bacterial and mammalian cell lines.
- Mechanistic synergy studies : Combine this compound with existing antimycobacterial drugs (e.g., isoniazid) to reduce effective doses and mitigate toxicity .
- In vivo models : Use zebrafish or murine tuberculosis models to evaluate therapeutic windows and organ-specific toxicity .
Safety and Handling
Q. What safety protocols are essential when handling this compound in the laboratory?
- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Incompatibility precautions : Store away from strong oxidizers, acids, and bases to prevent hazardous reactions .
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Q. How should stability studies be conducted to ensure compound integrity during long-term storage?
- Storage conditions : Keep in airtight containers at –20°C, protected from light and moisture .
- Periodic stability testing : Use LC-MS every 6–12 months to detect degradation (e.g., demethylation or oxidation products) .
Data Interpretation and Reproducibility
Q. What statistical methods are recommended for analyzing discrepancies in MIC values across studies?
- Meta-analysis : Pool data from multiple studies to calculate weighted mean MIC values and assess heterogeneity.
- Quality control checks : Standardize assay conditions (e.g., bacterial inoculum size, growth media) to minimize inter-lab variability .
Q. How can researchers address the lack of cytotoxicity data for structural analogs in published literature?
- Comparative toxicogenomics : Use public databases (e.g., PubChem) to predict toxicity based on structural similarities to well-characterized compounds.
- High-throughput screening : Collaborate with facilities offering automated cytotoxicity assays (e.g., MTT or ATP-based assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
